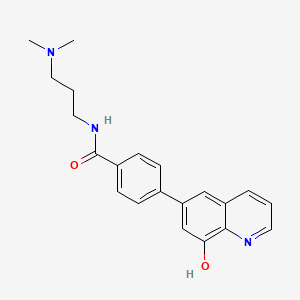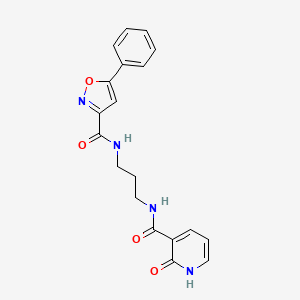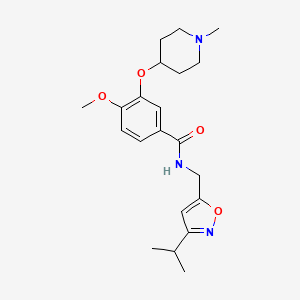
sodium (S)-2-acetamido-4-carboxybutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monosodium N-acetylglutamate is the sodium salt of N-acetylglutamate, biosynthesized from glutamate and acetylornithine by ornithine acetyltransferase, and from glutamic acid and acetyl-CoA by the enzyme N-acetylglutamate synthase. The reverse reaction, hydrolysis of the acetyl group, is catalyzed by a specific hydrolase. It is the first intermediate involved in the biosynthesis of arginine in prokaryotes and simple eukaryotes and a regulator in the process known as the urea cycle that converts toxic ammonia to urea for excretion from the body in vertebrates.
Applications De Recherche Scientifique
Carbohydrate Chemistry
Sodium (S)-2-acetamido-4-carboxybutanoate is employed in carbohydrate chemistry, particularly in the synthesis of complex carbohydrates. Barroca and Jacquinet (2000) reported its use in synthesizing disaccharide fragments of dermatan sulfate, highlighting its role in facilitating stereocontrolled and high yielding coupling reactions in carbohydrate synthesis (Barroca & Jacquinet, 2000).
Energy Storage and Batteries
In the field of energy storage, particularly in sodium batteries, sodium (S)-2-acetamido-4-carboxybutanoate has relevance. Delmas (2018) reviewed the extensive research on sodium batteries over the last 50 years, discussing the evolution and potential applications of sodium-based energy systems (Delmas, 2018).
Molecular Crystallography
The molecule has been studied in the context of molecular crystallography. Fun, Hemamalini, and Rajakannan (2010) analyzed the crystal structure of a related compound, providing insights into molecular interactions and bonding that could be relevant for understanding the properties of sodium (S)-2-acetamido-4-carboxybutanoate (Fun, Hemamalini, & Rajakannan, 2010).
Pharmaceutical Chemistry
In pharmaceutical chemistry, the compound finds application in the synthesis and characterization of various drugs and intermediates. For example, Bharathi et al. (2007) discussed its role in the synthesis of ceftizoxime sodium, a beta-lactamic antibacterial drug (Bharathi et al., 2007).
Polymer Chemistry
Watanabe et al. (2014) explored the use of sodium (S)-2-acetamido-4-carboxybutanoate in polymer chemistry, particularly in the preparation of curdlan, a polysaccharide, by catalytic oxidation. This work highlights the versatility of the compound in modifying polysaccharides for various applications (Watanabe et al., 2014).
Propriétés
Numéro CAS |
20640-61-3 |
|---|---|
Nom du produit |
sodium (S)-2-acetamido-4-carboxybutanoate |
Formule moléculaire |
C7H10NNaO5 |
Poids moléculaire |
211.14 |
Nom IUPAC |
sodium (S)-2-acetamido-4-carboxybutanoate |
InChI |
InChI=1S/C7H11NO5.Na/c1-4(9)8-5(7(12)13)2-3-6(10)11;/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);/q;+1/p-1/t5-;/m0./s1 |
Clé InChI |
OSORPTFXMHWGNO-JEDNCBNOSA-M |
SMILES |
O=C(O)CC[C@@H](C([O-])=O)NC(C)=O.[Na+] |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Monosodium N-acetylglutamate; Sodium N-acetylglutamate (1:1); |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline](/img/structure/B609147.png)


![2-[(4-Methylphenyl)sulfonylamino]-n-(4-phenyl-1,3-thiazol-2-yl)-4-(trifluoromethyl)benzamide](/img/structure/B609155.png)


![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide](/img/structure/B609161.png)
![2-[(Cyclopropylsulfonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B609162.png)